Methyl(silylmethyl)silane

Description

Properties

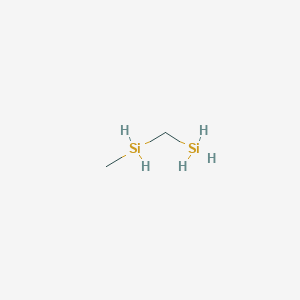

Molecular Formula |

C2H10Si2 |

|---|---|

Molecular Weight |

90.27 g/mol |

IUPAC Name |

methyl(silylmethyl)silane |

InChI |

InChI=1S/C2H10Si2/c1-4-2-3/h2,4H2,1,3H3 |

InChI Key |

DLNFKXNUGNBIOM-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH2]C[SiH3] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Chloromethylsilanes with [Tris(trimethylsilyl)silyl]potassium

One of the most established methods for preparing this compound involves the nucleophilic substitution reaction of chloromethylsilanes with [tris(trimethylsilyl)silyl]potassium complexed with 18-crown-6 ether. This method was systematically studied and reported in the literature by Berkefeld et al. (2010).

-

$$

\text{Me}3\text{SiCH}2\text{Cl} + \text{[tris(trimethylsilyl)silyl]K-18-crown-6} \rightarrow \text{Me}3\text{SiCH}2\text{Si(SiMe}3)3

$$ -

- The chloromethylsilane precursor is treated with the potassium salt of tris(trimethylsilyl)silyl anion.

- The 18-crown-6 ether stabilizes the potassium cation, enhancing nucleophilicity.

- The reaction proceeds under mild conditions, yielding this compound with high selectivity.

-

- The product is characterized by elemental analysis (C, H) and NMR spectroscopy ($$^1$$H, $$^13$$C, $$^29$$Si).

- Single-crystal X-ray diffraction confirms the molecular structure for related compounds in the series.

Alternative Routes via Hydrosilane Insertion and Borylation

Recent advances have introduced catalytic one-pot syntheses of related organosilanes, including (borylmethyl)silanes, which share similar synthetic intermediates with this compound. A ruthenium-catalyzed Si–H insertion using redox-active diazo compounds enables the formation of silylmethyl derivatives from hydrosilanes.

- Reaction Highlights:

- Hydrosilane substrates undergo insertion reactions catalyzed by ruthenium metallacyclic complexes.

- The method tolerates a wide range of organosilanes, including silyl- and tris(trimethylsilyl)-hydrosilanes.

- This approach offers a modular, one-pot synthesis alternative that complements traditional chloromethylsilane routes.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution method using [tris(trimethylsilyl)silyl]potassium is highly effective for synthesizing this compound and related compounds with excellent control over substitution patterns.

- Structural characterization via X-ray diffraction has validated the successful formation of the target molecules and provided insight into their steric environments.

- The ruthenium-catalyzed Si–H insertion method represents a significant advancement, expanding the accessibility of silylmethyl derivatives from diverse hydrosilane precursors.

- Both methods emphasize the importance of controlling reaction conditions, such as temperature and reagent stoichiometry, to optimize yields and purity.

Chemical Reactions Analysis

Methyl(silylmethyl)silane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can be oxidized to form silanols or siloxanes, and it can be reduced to form silanes. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various organosilicon compounds.

Scientific Research Applications

Methyl(silylmethyl)silane has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In biology, the compound is used in the modification of biomolecules to improve their stability and reactivity. In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. Industrial applications include its use in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of methyl(silylmethyl)silane involves its ability to form stable bonds with both organic and inorganic materials. This is achieved through the formation of silicon-carbon and silicon-oxygen bonds, which are highly stable and resistant to degradation. The compound’s reactivity is attributed to the presence of silicon-hydrogen bonds, which can undergo various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- This compound : Exhibits moderate stability due to its Si–CH2–Si backbone but undergoes cleavage at high temperatures (e.g., 500°C). Its degradation products include smaller silanes and carbon-silicon fragments .

- (3-Chloropropyl)dimethoxy(methyl)silane: Hydrolyzes readily due to methoxy groups, forming silanol intermediates that bond to substrates like glass or concrete. The chloropropyl group enables covalent attachment to organic polymers .

- Methyl silane (CH₃SiH₃) : High reactivity via Si–H bonds, enabling deposition of silicon-carbon films with low dielectric constants (κ < 2.5) in microelectronics .

Key Research Findings

Degradation Pathways : this compound is a marker of polysilane degradation, with its formation linked to cleavage of propyl-bridged polymer chains. Dominates mass spectrometry (MS) profiles at 500°C .

Functional Group Impact :

- Methoxy groups (e.g., in 3-MPPTS) enhance bonding to fused quartz in dental resins by forming siloxane (Si–O–Si) networks .

- Chlorine substituents (e.g., in ClCH₂SiMeCl₂) increase electrophilicity, facilitating nucleophilic substitutions in acetamide derivatives .

Market Trends: Methyl(tripropyl)silane is projected to grow in demand (2025–2030) due to its use in industrial sealants and coatings . Mono/chloro silanes dominate silicone polymer production, with methyltrichlorosilane (CH₃SiCl₃) being a key precursor for silicones .

Biological Activity

Methyl(silylmethyl)silane is a compound of interest in the field of organosilicon chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound is characterized by its unique silicon-carbon bonds, which confer distinct properties compared to traditional carbon-based compounds. The presence of silicon alters bonding characteristics, lipophilicity, and metabolic pathways, which can significantly affect biological interactions.

Biological Activity Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Bonding Characteristics : Silicon's electropositive nature results in polarized bonds that can enhance interactions with biological targets. This polarization can lead to altered pharmacokinetics and pharmacodynamics compared to carbon analogs .

- Lipophilicity : Silicon-containing compounds are generally more lipophilic than their carbon counterparts. This increased lipophilicity can enhance tissue distribution and cellular penetration, potentially improving the efficacy of therapeutic agents .

- Metabolic Stability : Compounds like this compound exhibit reduced susceptibility to hepatic metabolism, resulting in longer plasma half-lives. This property is crucial for maintaining therapeutic levels of drugs in circulation .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound and similar compounds:

- Anticancer Activity : Research has indicated that organosilicon compounds can exhibit anticancer properties. For example, a study demonstrated that certain silacycles derived from silanes showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity. In vitro studies showed that silanes could inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

- Drug Delivery Systems : The unique properties of silicon-containing compounds have led to their use in drug delivery systems. The enhanced permeability and retention effect associated with lipophilic silanes can facilitate targeted delivery of therapeutic agents to specific tissues .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic pathways for methyl(silylmethyl)silane, and how can experimental reproducibility be ensured?

this compound is typically synthesized via cohydrolysis of organosilane precursors, as demonstrated in studies involving diethoxydimethyl silane and γ-aminopropyldiethoxy methyl silane . Key steps include controlled reagent ratios (e.g., 97:3), temperature regulation (e.g., 0°C), and solvent removal under vacuum. To ensure reproducibility, researchers should document reaction conditions (e.g., stirring rate, solvent purity) and validate product purity using NMR and chromatography. Cross-referencing with prior syntheses in analogous silane systems (e.g., trimethylsilane) is critical to identify protocol deviations .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR : <sup>1</sup>H and <sup>29</sup>Si NMR to verify silicon-methyl bonding patterns and rule out hydride impurities .

- GC-MS : To detect volatile byproducts and confirm molecular ion peaks .

- Elemental analysis : Validate stoichiometric ratios of Si, C, and H . Discrepancies in spectral data (e.g., unexpected Si-H signals) may indicate incomplete synthesis or degradation, necessitating iterative purification .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in hydrogen abstraction reactions?

Studies on analogous silanes (e.g., trimethylsilane) suggest hydrogen abstraction proceeds via radical intermediates, with activation energies influenced by steric effects and Si-H bond strengths . For this compound, computational modeling (e.g., DFT) can predict reaction pathways, while experimental validation requires kinetic studies under controlled photolysis or thermal conditions. Conflicting data in silane systems (e.g., SiH5 intermediates vs. direct mechanisms) highlight the need for isotopic labeling (e.g., deuterated analogs) to trace hydrogen transfer pathways .

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in bond dissociation energies (BDEs) and activation parameters often arise from methodological differences. For example:

- Experimental : Calorimetric measurements may conflict with spectroscopically derived BDEs due to impurities .

- Theoretical : Ab initio calculations may overlook solvation effects or non-adiabatic transitions . A systematic review of literature data, coupled with meta-analysis of experimental conditions (e.g., temperature ranges, catalyst presence), is recommended to identify outliers and refine consensus values .

Q. What role does this compound play in catalytic systems, and how can its efficiency be optimized?

this compound has been explored in Pd-doped nanocatalysts for cross-coupling reactions, where its Si-H bonds act as reducing agents . Optimization strategies include:

- Surface functionalization : Tailoring catalyst supports (e.g., silica vs. carbon) to enhance silane adsorption .

- Kinetic profiling : Measuring turnover frequencies (TOFs) under varying pressures and temperatures to identify rate-limiting steps . Comparative studies with phenylsilanes or chlorosilanes can elucidate electronic effects on catalytic activity .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s stability under different environmental conditions?

- Controlled degradation studies : Expose the compound to moisture, oxygen, or UV light, and monitor decomposition via FT-IR or mass loss .

- Accelerated aging tests : Use elevated temperatures to simulate long-term stability and derive Arrhenius parameters . Include inert-atmosphere controls (e.g., glovebox handling) to isolate degradation pathways .

Q. What statistical approaches are appropriate for analyzing contradictory datasets in silane chemistry?

- Meta-regression : Quantify the impact of experimental variables (e.g., solvent polarity, catalyst loading) on reported outcomes .

- Principal component analysis (PCA) : Identify clusters in spectral or kinetic data that correlate with synthesis protocols . Transparent reporting of confidence intervals and effect sizes is essential to assess data robustness .

Literature and Data Synthesis

Q. How can researchers address gaps in the literature on this compound’s applications in materials science?

Existing studies focus on its role in semiconductor manufacturing and polymer adhesives . To expand this:

- Cross-disciplinary review : Integrate findings from organosilicon chemistry and nanotechnology to propose novel applications (e.g., hydrophobic coatings) .

- Comparative analysis : Benchmark its performance against commercial silanes in adhesion or thermal stability tests .

Q. What ethical and safety considerations are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.